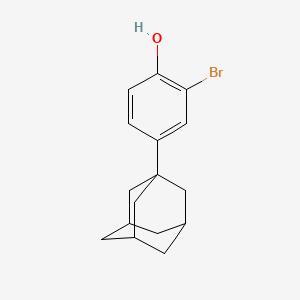

4-(1-Adamantyl)-2-bromophenol

説明

Historical Context of Adamantane (B196018) Derivatives in Advanced Organic Synthesis

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, was first isolated from petroleum. mdpi.com Its rigid, diamondoid structure imparts unique physical and chemical properties, such as high lipophilicity, thermal stability, and steric bulk, making it a fascinating building block in organic synthesis. mdpi.comresearchgate.net The synthesis of adamantane itself was a significant achievement, with early methods being improved upon by Lewis acid-promoted rearrangements that increased yields substantially. rsc.org

The introduction of the adamantyl moiety into organic molecules has led to the development of derivatives with diverse applications in medicinal chemistry, catalyst development, and materials science. researchgate.netrsc.orgmdpi.com In medicinal chemistry, adamantane derivatives have been investigated for a wide range of biological activities, including antiviral, antidiabetic, and anticancer properties. researchgate.netmdpi.com The bulky and lipophilic nature of the adamantane cage can enhance the bioavailability of drugs and influence their interaction with biological targets. mdpi.com Furthermore, the unique stability of carbocation and radical intermediates of adamantane facilitates a wide range of functionalization reactions, allowing for the direct conversion of C-H bonds to new C-C, C-N, C-S, and C-X bonds. rsc.org This reactivity has made substituted adamantanes valuable for creating complex molecular architectures. mdpi.comrsc.org

Significance of Substituted Phenolic Compounds as Synthetic Intermediates

Substituted phenolic compounds are a cornerstone of modern organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, polymers, agrochemicals, and natural products. gaylordchemical.comrsc.orgrhhz.net Phenols, characterized by a hydroxyl group attached to an aromatic ring, can be derived from renewable resources like lignin, increasing their appeal from a sustainability perspective. rsc.org The reactivity of the phenolic ring and the hydroxyl group allows for a wide array of chemical transformations.

The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions, such as nitration and sulfonation, facilitating the introduction of various functional groups onto the aromatic ring. solubilityofthings.com However, traditional methods like Friedel-Crafts alkylation can often lead to mixtures of ortho- and para-substituted products and over-alkylation. rsc.org This has driven the development of more selective and efficient synthetic methodologies. rsc.org Modern strategies, including metal-catalyzed oxidative aromatization and directed C-H functionalization, offer more precise control over the placement of substituents, which is particularly challenging for meta-substituted phenols. gaylordchemical.comrsc.org The ability to synthesize specifically substituted phenols is critical for building the complex molecular frameworks required for advanced materials and biologically active compounds. gaylordchemical.comacs.org

Overview of 4-(1-Adamantyl)-2-bromophenol as a Key Synthetic Scaffold in Chemical Research

This compound is a disubstituted phenol (B47542) that incorporates the bulky adamantyl group and a bromine atom, making it a versatile intermediate in organic synthesis. Its primary significance lies in its role as a key precursor in the synthesis of Adapalene, a third-generation synthetic retinoid used in the treatment of acne. mdpi.comnih.govgoogle.com The synthesis of this compound itself has been the subject of considerable research to develop efficient, environmentally friendly, and scalable processes.

Initial synthetic routes often involved Friedel-Crafts alkylation of 4-bromophenol (B116583) with 1-adamantanol (B105290) using strong mineral acids like sulfuric acid as catalysts. beilstein-journals.orgnih.govacs.org While effective, these methods generate significant amounts of acidic waste, prompting the development of cleaner alternatives. beilstein-journals.orgbeilstein-journals.org A notable advancement is the use of recyclable solid acid catalysts, such as ion-exchange sulfonic acid resins (e.g., Amberlite), in solvents like acetic acid. nih.govbeilstein-journals.orggoogle.com This approach not only provides high yields and selectivity for the desired ortho-adamantylation product but also allows for the easy separation and reuse of the catalyst. nih.govbeilstein-journals.orggoogle.com The byproduct, water, can be reacted with acetic anhydride (B1165640) to regenerate the acetic acid solvent, moving towards a zero-discharge process. google.com

The table below summarizes various synthetic methods for preparing 2-(1-Adamantyl)-4-bromophenol (B123311), which is an isomer of the title compound but often the target of these syntheses due to its role in Adapalene production. The reaction conditions highlight the evolution towards more sustainable practices.

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

| 4-bromophenol, 1-adamantanol | H₂SO₄ / CH₂Cl₂ | Ambient temp, 8h | 86% | google.com |

| 4-bromophenol, 1-adamantanol | AcOH / H₂SO₄ | - | Quantitative | acs.org |

| 4-bromophenol, 1-adamantanol | Ion-exchange resin / Acetic acid | 100°C, 3-5h | 92-99% | google.comgoogle.com |

| 4-bromophenol, 1-adamantanol, 1-bromoadamantane | None | 110-130°C, 2h | 86% | google.com |

| 4-bromophenol, 1-adamantanol | Ion-exchange resin (Amberlite 200) / Acetic acid | 100°C, 2h | High | nih.govbeilstein-journals.org |

Note: The table primarily describes the synthesis of the isomer 2-(1-Adamantyl)-4-bromophenol, a key intermediate for Adapalene.

Beyond its use in Adapalene synthesis, the structural motifs of this compound make it a valuable scaffold for creating other complex molecules. The bromine atom can be readily transformed through various cross-coupling reactions or lithium-halogen exchange to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov The phenolic hydroxyl group can be alkylated or used to direct further substitutions. nih.gov For instance, research has shown the conversion of the adamantylated bromophenol into arylboronate esters, which are versatile intermediates for Suzuki couplings. nih.gov The combination of the rigid adamantane cage and the reactive substituted phenol ring provides a powerful platform for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(1-adamantyl)-2-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrO/c17-14-6-13(1-2-15(14)18)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,18H,3-5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDOSRCXWZXYLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377860 | |

| Record name | 4-(1-adamantyl)-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63013-55-8 | |

| Record name | 4-(1-adamantyl)-2-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 1 Adamantyl 2 Bromophenol

Advanced and Sustainable Synthetic Strategies

Catalyst- and Solvent-Free Methods for Adamantylphenols

In the pursuit of greener and more efficient chemical processes, catalyst- and solvent-free methods for the synthesis of adamantylphenols have been explored. These approaches aim to reduce environmental impact and simplify product purification by eliminating the need for catalysts and large volumes of organic solvents. rsc.orgscirp.orgrsc.org

A notable development in this area is a direct, environmentally friendly synthetic method for producing 2-(1-adamantyl)-4-bromophenol (B123311) without the use of catalysts or solvents. researchgate.netresearchgate.net A specific patented method details the production of 2-(adamantyl-1)-4-bromophenol, an intermediate in the synthesis of Adapalene, by reacting 4-bromophenol (B116583) with 1-adamantanol (B105290) and 1-bromoadamantane. google.com This reaction is conducted at elevated temperatures (110-130°C) for approximately 2 hours, either without water or with a minimal amount (0.01 ml). google.com The process highlights a move towards more sustainable manufacturing protocols in pharmaceutical chemistry. openmedicinalchemistryjournal.com

Such solvent-less strategies, sometimes employing techniques like ball milling, are gaining traction in organic synthesis for their ability to create unique reaction environments and reduce waste. rsc.orgnih.gov

Table 1: Catalyst- and Solvent-Free Synthesis of 2-(1-Adamantyl)-4-bromophenol

| Reactant 1 | Reactant 2 | Reactant 3 | Temperature | Duration | Solvent/Catalyst |

|---|

This data is derived from a patented synthetic method. google.com

Investigation of Regioselectivity in Phenol (B47542) Adamantylation

The adamantylation of phenols is a key reaction for introducing the bulky adamantyl group onto the aromatic ring. beilstein-journals.orgbeilstein-journals.org However, controlling the position of this substitution (regioselectivity) is a significant challenge. The hydroxyl group of the phenol directs the incoming adamantyl group primarily to the ortho and para positions. The distribution of these isomers is highly dependent on the reaction conditions and the catalyst used.

Research into the adamantylation of 4-bromophenol with 1-adamantanol has shown that the choice of catalyst and solvent profoundly impacts selectivity. beilstein-journals.orgnih.gov For instance, using a macroporous sulfonic acid cation-exchange resin (Amberlite 200) in acetic acid provides the desired ortho-adamantylated product, 2-(1-adamantyl)-4-bromophenol, in high yields. beilstein-journals.orgbeilstein-journals.orgnih.gov Acetic acid proved to be a superior solvent for this resin-catalyzed reaction, leading to higher yields in shorter times compared to other solvents like ethyl acetate (B1210297) or diethyl carbonate. beilstein-journals.orgnih.gov

Conversely, conducting the reaction in 1,2-dichloroethane, while faster, resulted in lower selectivity and the formation of a doubly adamantylated byproduct, 2,6-bis(1-adamantyl)-4-bromophenol. beilstein-journals.orgnih.gov The use of other catalysts, such as aluminum halides or HBr, can lead to a mixture of all possible isomers, highlighting the superior selectivity offered by certain sulfonated cation-exchange resins. researchgate.net Studies on related aromatic compounds have also shown that factors like the choice of acid can influence regioselectivity, with trifluoroacetic acid favoring the formation of energetically stable para-isomers in the adamantylation of acetanilides. researchgate.netresearchgate.net The regioselectivity can also be time-dependent, as observed in the adamantylation of azolo-azines, where the initially formed product can reisomerize over time. beilstein-journals.org

Table 2: Effect of Solvent on the Regioselectivity of 4-Bromophenol Adamantylation

| Solvent | Catalyst | Desired Product | Byproduct(s) | Selectivity |

|---|---|---|---|---|

| Acetic Acid | Amberlite 200 (H+ form) | 2-(1-Adamantyl)-4-bromophenol | - | High |

| 1,2-Dichloroethane | Amberlite 200 (H+ form) | 2-(1-Adamantyl)-4-bromophenol | 2,6-bis(1-Adamantyl)-4-bromophenol (9%) | Lower |

This table summarizes findings from studies on ion-exchange-resin-catalyzed adamantylation. beilstein-journals.orgnih.gov

Control of Stereochemistry in Related Adamantane-Phenol Systems

While 4-(1-adamantyl)-2-bromophenol is an achiral molecule, the principles of stereochemical control are crucial in the synthesis of many related adamantane-containing compounds, particularly when multiple substituents lead to chirality. mdpi.com The rigid and symmetrical cage-like structure of adamantane (B196018) is often used as a building block where stereochemistry can be a key determinant of biological activity. mdpi.comresearchgate.net

The synthesis of 1,2-disubstituted adamantane derivatives, for example, results in chiral molecules. mdpi.com Achieving stereoselective synthesis, where one stereoisomer is formed preferentially, is a significant area of research. uou.ac.in This can be accomplished by starting with enantiomerically pure precursors or by using chiral catalysts and reagents. uou.ac.in For instance, the synthesis of enantiomerically pure 1,2-disubstituted adamantane derivatives has been achieved through the cyclization of bicyclic precursors, a process that retains the stereochemistry of the starting material. mdpi.com

In other complex systems, such as adamantylated calixarenes, stereoselectivity is controlled during the alkylation steps to fix the macrocycle in a specific conformation. mdpi.com The stereochemical outcome of reactions on substituted adamantane rings, such as adamantanones, is influenced by a combination of steric hindrance and the electronic properties of the substituents, a concept known as stereoelectronic control. acs.org Although direct stereochemical control is not a factor for this compound itself, the methodologies developed for related chiral adamantane systems are vital for the broader field of medicinal chemistry involving adamantane derivatives. researchgate.netethernet.edu.et

Reactivity and Derivatization Chemistry of 4 1 Adamantyl 2 Bromophenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 4-(1-Adamantyl)-2-bromophenol is activated towards electrophilic aromatic substitution (EAS) by the electron-donating hydroxyl group. libretexts.org This directing group preferentially facilitates substitution at the ortho and para positions relative to itself. libretexts.org However, in this specific molecule, the position para to the hydroxyl group is already occupied by the adamantyl group, and one ortho position is blocked by the bromine atom. Consequently, electrophilic attack is primarily directed to the remaining vacant ortho position.

A key example of this reactivity is the Friedel-Crafts alkylation. The introduction of the adamantyl group itself onto 4-bromophenol (B116583) is an instance of EAS, where 1-adamantanol (B105290) reacts with 4-bromophenol in the presence of a strong acid catalyst, such as a mixture of sulfuric acid and acetic acid, to yield this compound. acs.orgsci-hub.se This reaction proceeds with high selectivity to the ortho position of the hydroxyl group due to its strong activating and directing effect. researchgate.net

More environmentally friendly methods have also been developed, utilizing recyclable catalysts like acidic ion-exchange resins. beilstein-journals.orgnih.govgoogle.com These solid acid catalysts can effectively promote the adamantylation of substituted phenols, including 4-bromophenol, in solvents like acetic acid, offering a cleaner process with high yields. beilstein-journals.orgnih.govgoogle.com The reaction of 4-bromophenol with 1-adamantanol in acetic acid catalyzed by an acidic ion-exchange resin produces this compound with high selectivity. google.com

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

| 4-bromophenol, 1-adamantanol | H₂SO₄/AcOH | CH₂Cl₂ | This compound | Quantitative | acs.org |

| 4-bromophenol, 1-adamantanol | Acidic ion-exchange resin | Acetic acid | This compound | 98% | beilstein-journals.org |

Transformations Involving the Aryl Bromide Moiety

The aryl bromide functionality in this compound is a versatile handle for constructing more complex molecules, primarily through the formation of carbon-carbon bonds.

Formation of Organometallic Reagents for Carbon-Carbon Bond Formation (e.g., Grignard Reagents)

The bromine atom on the aromatic ring can be converted into an organometallic species, most commonly a Grignard reagent. wikipedia.orglibretexts.org This is typically achieved by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The resulting organomagnesium compound, 2-(1-adamantyl)-4-(magnesiobromo)phenol, can then act as a potent nucleophile in subsequent reactions.

However, the direct formation of Grignard reagents from sterically hindered halides like 1-adamantyl bromide can be challenging. bas.bg An alternative method involves the reductive transmetalation from an organozinc compound. wikipedia.org While not directly applied to this compound in the provided literature, this principle highlights strategies to overcome difficulties in forming sterically encumbered Grignard reagents.

It is important to note that the phenolic proton is acidic and will react with the Grignard reagent. Therefore, it is often necessary to protect the hydroxyl group prior to the formation of the Grignard reagent. This is typically done by converting the phenol (B47542) to an ether, for example, a methoxy (B1213986) group. sci-hub.sequickcompany.in The methylated derivative, 2-(1-adamantyl)-4-bromoanisole, readily forms the corresponding Grignard reagent upon treatment with magnesium. sci-hub.sequickcompany.in

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. researchgate.netillinois.edu In the context of this compound derivatives, the corresponding organozinc reagent is typically prepared in situ from the Grignard reagent by transmetalation with a zinc salt, such as zinc chloride (ZnCl₂). quickcompany.in

This methodology has been successfully employed in the synthesis of Adapalene, a synthetic retinoid. acs.orgsci-hub.sequickcompany.in In these syntheses, the Grignard reagent derived from 2-(1-adamantyl)-4-bromoanisole is converted to the organozinc derivative, which is then coupled with another aryl halide, such as methyl 6-bromo-2-naphthoate, using a palladium catalyst like PdCl₂(PPh₃)₂. acs.orgquickcompany.in

| Aryl Halide | Organozinc Reagent Source | Catalyst | Product | Yield | Reference |

| Methyl 6-bromo-2-naphthoate | Grignard of 2-(1-adamantyl)-4-bromoanisole + ZnCl₂ | PdCl₂(PPh₃)₂ | Methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate | High | acs.org |

| 5-iodo-2-chloropyrimidine | 2-pyridylzinc chloride | Pd(PPh₃)₄ | 2-chloro-5-(pyridin-2-yl)pyrimidine | - | researchgate.net |

The Suzuki-Miyaura coupling is another widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide. yonedalabs.comtcichemicals.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

For the application with this compound derivatives, the corresponding boronic acid or boronic ester is required. This can be synthesized from the aryl bromide, for instance, by reacting 2-(1-adamantyl)-4-bromoanisole with n-butyllithium followed by treatment with triisopropyl borate (B1201080) to yield 3-adamantyl-4-methoxyphenylboronic acid. quickcompany.in This boronic acid can then be coupled with an aryl halide, such as 6-bromo-2-naphthoic acid, in the presence of a palladium catalyst and a base to form the desired biaryl product. quickcompany.in

Alternatively, organotrifluoroborate salts can be used as stable and effective coupling partners in Suzuki-Miyaura reactions. quickcompany.intcichemicals.com For example, 3-adamantyl-4-methoxyphenyl potassium trifluoroborate has been used in a one-pot Suzuki-Miyaura coupling with 6-bromo-2-methyl naphthoate. quickcompany.in The use of bulky phosphine (B1218219) ligands, such as di(1-adamantyl)phosphinous acid, can be beneficial in palladium-catalyzed Suzuki reactions involving unreactive aryl chlorides. acs.org

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo various chemical modifications, which is often a necessary step to enable or facilitate other reactions on the molecule.

A common transformation is O-alkylation, particularly methylation, to form the corresponding anisole (B1667542) derivative, 2-(1-adamantyl)-4-bromoanisole. sci-hub.sequickcompany.in This is typically achieved by reacting the phenol with a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as potassium carbonate or sodium hydride. acs.orgsci-hub.sequickcompany.in This protection of the hydroxyl group is crucial for preventing unwanted side reactions during the formation of organometallic reagents or in certain coupling reactions. sci-hub.sequickcompany.in For instance, a high yield of 95% has been reported for the methylation of this compound using dimethyl sulfate and potassium carbonate in acetone (B3395972). acs.orgsci-hub.se

Another modification involves the reaction of the hydroxyl group under specific conditions. For example, when 3-hydroxymethyl-1-adamantanol is reacted with 4-bromophenol in the presence of an acidic ion-exchange resin in acetic acid, the phenolic hydroxyl group directs the adamantylation to the ortho position, while the carbinol group on the adamantane (B196018) moiety undergoes acetylation. researchgate.netbeilstein-journals.org

| Starting Material | Reagents | Product | Yield | Reference |

| This compound | Dimethyl sulfate, K₂CO₃ | 2-(1-Adamantyl)-4-bromoanisole | 95% | acs.orgsci-hub.se |

| This compound | CH₃I, NaH | 2-(1-Adamantyl)-4-bromoanisole | - | acs.org |

| 4-bromophenol, 3-hydroxymethyl-1-adamantanol | Acidic ion-exchange resin, Acetic acid | 2-(3-acetoxymethyl-1-adamantyl)-4-bromophenol | 90% | researchgate.netbeilstein-journals.org |

Alkylation and Etherification Reactions (e.g., Methylation)

The phenolic hydroxyl group of this compound is readily alkylated or etherified under basic conditions. Methylation is the most extensively documented of these reactions, as the resulting methyl ether, 2-(1-adamantyl)-4-bromoanisole, is a key precursor in the synthesis of the retinoid drug Adapalene. acs.orggoogle.comsci-hub.se

Early synthetic routes employed methyl iodide (CH₃I) with a strong base like sodium hydride (NaH) to deprotonate the phenol and form the corresponding sodium phenoxide, which then undergoes nucleophilic substitution with the alkylating agent. acs.orgnewdrugapprovals.org However, improved and higher-yielding processes have since been developed for pilot-scale production. A widely adopted method involves the use of dimethyl sulfate ((CH₃)₂SO₄) as the methylating agent and a milder base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetone. google.comacs.org Refluxing an acetone solution of this compound with 1.05 equivalents of dimethyl sulfate and 3 equivalents of potassium carbonate for 8 hours has been reported to achieve a 95% yield of 2-(1-adamantyl)-4-bromoanisole. acs.org This process is favored for its high efficiency and more manageable reaction conditions compared to the use of sodium hydride. acs.orgacs.orgresearchgate.net

Beyond methylation, other etherification reactions can be performed on the hydroxyl group. An example is the synthesis of 2-(1-Adamantyl)-4-bromophenyl 2,2,2-trifluoroethyl ether, demonstrating that other alkyl groups, including those containing fluorine, can be introduced at this position. sigmaaldrich.com

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Dimethyl sulfate, Potassium carbonate, Acetone | 2-(1-Adamantyl)-4-bromoanisole | 95% | acs.org |

| This compound | Iodomethane, Sodium hydride | 2-(1-Adamantyl)-4-bromoanisole | Not specified | newdrugapprovals.org |

Esterification and Other Functional Group Interconversions

Functional group interconversion refers to the transformation of one functional group into another. solubilityofthings.com For this compound, the primary functional groups available for transformation are the hydroxyl group and the carbon-bromine bond.

While the phenolic hydroxyl group can undergo esterification with acyl chlorides or acid anhydrides in the presence of a base, this reaction is less documented in the literature for this specific molecule compared to etherification. The synthesis of Adapalene prioritizes the conversion of the phenol to its methyl ether, and consequently, research has focused on optimizing this etherification step. sci-hub.seresearchgate.net

The more significant functional group interconversion reported for the derivative, 2-(1-adamantyl)-4-bromoanisole, involves the carbon-bromine bond. The bromo-substituent is crucial for subsequent carbon-carbon bond-forming reactions. It is typically converted into an organometallic species, such as a Grignard reagent, by reacting with magnesium metal. google.comnewdrugapprovals.org This organomagnesium compound can then be converted to an organozinc derivative, which participates in transition-metal-catalyzed cross-coupling reactions, such as the Negishi coupling, to build more complex molecular architectures. google.comsci-hub.senewdrugapprovals.org This sequence represents a key interconversion from an aryl bromide to a new carbon-carbon bond.

Functionalization Strategies for the Adamantyl Moiety in Related Scaffolds

The adamantyl group is often incorporated into molecules to increase lipophilicity. While it is generally considered a robust and unreactive scaffold, strategies exist for its functionalization, even when attached to an aromatic ring.

Research has shown that functionalized adamantane precursors can be used to build the core phenolic structure. For instance, the reaction of 3-hydroxymethyl-1-adamantanol with 4-bromophenol in the presence of an ion-exchange resin catalyst in acetic acid yields 2-(3-acetoxymethyl-1-adamantyl)-4-bromophenol. beilstein-journals.orgnih.gov In this case, the adamantyl group was pre-functionalized with a hydroxymethyl group, which was subsequently acetylated under the reaction conditions. beilstein-journals.orgnih.gov This approach allows for the introduction of functional handles on the adamantane cage for further derivatization.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Hydroxymethyl-1-adamantanol, 4-Bromophenol | Ion-exchange resin, Acetic acid | 2-(3-Acetoxymethyl-1-adamantyl)-4-bromophenol | 90% | beilstein-journals.orgnih.govresearchgate.net |

More advanced methods focus on the direct C-H functionalization of the adamantane cage after its incorporation. Modern catalytic systems, including those based on photoredox and hydrogen atom transfer (HAT) catalysis, have been developed for the selective functionalization of the strong tertiary C-H bonds of adamantanes. acs.org This strategy offers a powerful way to modify the adamantyl moiety in complex molecules with high functional group tolerance, opening avenues for late-stage diversification of adamantyl-containing compounds. acs.org These methods highlight the evolving potential to treat the adamantyl group not just as a passive lipophilic substituent but as a scaffold for further chemical modification. rsc.org

Applications of 4 1 Adamantyl 2 Bromophenol in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Relevant Retinoid Analogues

4-(1-Adamantyl)-2-bromophenol serves as a key starting material for a generation of synthetic retinoids, compounds that interact with retinoic acid receptors (RARs) and are pivotal in dermatology and oncology. hsppharma.comacs.org

The most prominent application of this compound is as a critical intermediate in the synthesis of Adapalene, a third-generation topical retinoid used in the treatment of acne. chemicalbook.comhsppharma.com The synthesis of Adapalene is a multi-step process where this compound is formed in the initial key step. acs.org

This initial step involves a Friedel-Crafts alkylation of 4-bromophenol (B116583) with 1-adamantanol (B105290). acs.orgjocpr.com This reaction attaches the bulky adamantyl group to the phenol (B47542) ring, creating the characteristic structure of the target molecule. jocpr.com Various acidic catalysts and conditions have been developed to optimize this reaction, aiming for high yield and purity. acs.orgresearchgate.netgoogle.com Following its formation, the this compound is typically methylated to protect the hydroxyl group, yielding 1-(5-Bromo-2-methoxy-phenyl)adamantane. acs.orgxynu.edu.cngoogle.com This intermediate then undergoes a transition-metal-catalyzed cross-coupling reaction (such as Negishi or Suzuki coupling) with a naphthoic acid derivative, followed by saponification to yield Adapalene. acs.orggoogle.comnewdrugapprovals.orggoogle.com

Table 1: Selected Catalysts and Conditions for the Synthesis of this compound

| Catalyst | Solvent(s) | Key Advantages | Reference(s) |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Dichloromethane or n-heptane | Traditional and effective method. | acs.orgnewdrugapprovals.org |

| Sulfuric Acid / Acetic Acid | Dichloromethane | Provides quantitative yield, suitable for pilot-scale production. | acs.orggoogle.comresearchgate.net |

| Methanesulfonic Acid | Dichloromethane or solvent-free | High yield under milder conditions compared to sulfuric acid. | google.comnih.gov |

| Acidic Ion-Exchange Resin | Acetic Acid | Environmentally friendly, catalyst is recyclable, waste-free process. | researchgate.netgoogle.com |

| No Catalyst | Melt (solvent-free) | Simple, environmentally friendly method without catalysts. | researchgate.net |

Beyond Adapalene, the 4-(1-adamantyl)phenol (B49145) scaffold is a foundational structure for developing novel retinoid analogues with diverse biological activities, particularly in oncology. aub.edu.lbnih.gov The synthetic accessibility of this compound allows chemists to modify the subsequent coupling partners or perform further functionalization to create a library of new compounds. nih.govnih.gov

Research has led to the creation of atypical retinoids that induce apoptosis in various cancer cell lines. nih.govnih.gov For example, adamantyl-substituted retinoid-derived molecules have been synthesized starting from this compound that show potent anti-cancer and anti-angiogenesis properties. nih.gov These syntheses leverage the core structure and employ subsequent coupling reactions, such as the Suzuki coupling with different boronic acids, to build molecular diversity. aub.edu.lbnih.gov Another important synthetic retinoid, CD437 (6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid), which induces apoptosis in leukemia cells, is structurally analogous to Adapalene and is derived from a similar synthetic strategy. nih.govdaneshyari.com

Table 2: Examples of Retinoid Analogues Derived from the 4-(1-Adamantyl)phenol Scaffold

| Compound Name / Class | Key Biological Activity | Synthetic Approach | Reference(s) |

|---|---|---|---|

| Adapalene | Anti-acne, RARβ and RARγ selective agonist | Friedel-Crafts alkylation followed by methylation, cross-coupling, and saponification. | acs.orgxynu.edu.cn |

| Adarotene-related molecules | Antitumor, POLA1 inhibitory activity | Palladium-catalyzed cross-coupling of a boronate derived from 2-adamantan-1-yl-4-bromophenol. | aub.edu.lbnih.gov |

| Adamantyl-retinoid derived molecules | Inhibition of cancer cell growth and angiogenesis | Friedel-Crafts alkylation followed by protection and conversion to an arylboronate ester for Suzuki coupling. | nih.gov |

| CD437 | Apoptosis induction in leukemia cells | Synthesis involves building the 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid structure. | nih.gov |

Utilization as a Core Structure for the Preparation of Novel Chemical Entities

The structural features of this compound—a bulky, lipophilic adamantyl group and two reactive sites (a phenolic hydroxyl and a bromine atom)—make it an attractive core structure for building a wide range of novel chemical entities. nih.gov The adamantane (B196018) cage can impart favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, while the functional groups on the aromatic ring provide handles for diverse chemical transformations. aub.edu.lb

This compound serves as a precursor for creating intermediates like 3-(1-adamantyl)-4-benzyloxy bromide, which can be further elaborated into more complex molecules. The development of atypical retinoids with antitumor properties, such as Adarotene and its derivatives, highlights the utility of this scaffold in medicinal chemistry. aub.edu.lbnih.gov These molecules often move beyond the traditional applications of retinoids, demonstrating unique mechanisms of action, such as the induction of apoptosis in cancer cells that are resistant to other treatments. nih.gov The synthetic versatility allows for the exploration of structure-activity relationships, leading to the identification of new therapeutic agents. aub.edu.lb

Contribution to Supporting Ligand Design in Homogeneous Transition-Metal Catalysis

In the field of homogeneous catalysis, the design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. Bulky and electron-rich phosphine (B1218219) ligands are particularly effective in many palladium-catalyzed cross-coupling reactions. researchgate.net The adamantyl group is a highly desirable substituent in ligand design due to its large, rigid, and sterically demanding nature. researchgate.net

While direct synthesis of ligands from this compound is not extensively documented in the provided literature, its structure makes it a highly suitable precursor for such applications. The key components of the molecule can be envisioned as handles for ligand synthesis:

The phenolic hydroxyl group can be used to introduce a phosphorus donor, for example, through reaction with a chlorophosphine to form a phosphinite, creating a P,O-bidentate ligand.

The bromo substituent can be replaced with a phosphine group via monolithiation followed by quenching with a phosphorus electrophile, or through a phosphination reaction catalyzed by a transition metal.

The adamantyl group provides the necessary steric bulk to create a well-defined coordination sphere around the metal center, which can enhance catalytic performance. researchgate.net

The utility of phospha-adamantane frameworks as effective ligands in Suzuki and Sonogashira cross-coupling reactions has been demonstrated, underscoring the value of the adamantyl moiety in creating robust and efficient catalytic systems. researchgate.net Therefore, this compound represents a potential and valuable starting material for the synthesis of novel, bulky ligands for transition-metal catalysis.

Computational and Theoretical Investigations of 4 1 Adamantyl 2 Bromophenol and Its Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(1-adamantyl)-2-bromophenol, DFT calculations can predict its most stable three-dimensional geometry and provide insights into its electronic properties.

Molecular Geometry: DFT calculations, often using basis sets like B3LYP/6-311G(d,p), can determine the optimized molecular structure by finding the lowest energy arrangement of its atoms. mdpi.com These calculations yield precise bond lengths and angles. While specific DFT data for this compound is not readily available in published literature, data from related bromophenol and adamantyl structures allow for an accurate estimation of its geometric parameters. The adamantyl group is characterized by C-C bond lengths of approximately 1.54 Å and C-C-C angles near the ideal tetrahedral angle of 109.5°, indicating its rigid, strain-free cage structure. researchgate.net The geometry of the bromophenol ring will be largely planar, though slight distortions can occur due to the bulky substituents.

Interactive Table: Predicted Geometrical Parameters for a Representative Substituted Bromophenol (Note: Data is representative from a DFT study on a similar brominated phenolic compound, (E)-N'-(2-bromophenyl)-N-(2,6-diisopropylphenyl)formamidine, to illustrate typical computational outputs.) researchgate.net

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C-O (Phenolic) | 1.37 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Angle | C-C-Br | 119.5° |

| Bond Angle | C-C-O | 121.0° |

| Dihedral Angle | C-C-O-H | ~0° or ~180° |

Electronic Structure: A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. nih.gov

For aromatic compounds like phenols, the HOMO is typically localized on the electron-rich phenyl ring and the oxygen atom, while the LUMO is distributed over the aromatic system. The presence of the electron-withdrawing bromine atom and the electron-donating adamantyl group would influence the energies of these orbitals.

Interactive Table: Calculated Electronic Properties of a Substituted Phenol (B47542) Model (Note: Values are representative from DFT studies on chlorophenols to illustrate the concept.) nih.gov

| Property | Abbreviation | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.97 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.85 |

| HOMO-LUMO Energy Gap | ΔE | 5.12 |

| Chemical Hardness | η | 2.56 |

| Electronegativity | χ | 3.41 |

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov In this compound, the region around the phenolic oxygen would show a negative potential (red), indicating a site prone to electrophilic attack, while the phenolic hydrogen would have a positive potential (blue), making it a site for nucleophilic interaction. nih.gov

Conformational Analysis and Steric Effects of the Adamantyl Group

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov The adamantyl group is exceptionally bulky and rigid, which significantly influences the conformational freedom of the entire molecule. nih.gov

The C-C bond connecting the adamantyl cage to the phenyl ring allows for rotation. However, this rotation is highly restricted due to steric hindrance between the hydrogen atoms on the adamantyl cage and the ortho-substituents on the phenol ring—in this case, the bromine atom and the hydroxyl group. This steric clash forces the molecule to adopt a limited set of low-energy conformations. nih.gov

Reaction Mechanism Elucidation for Key Synthetic Pathways

A key synthetic route to adamantyl-phenols is the Friedel-Crafts alkylation, where an alcohol like 1-adamantanol (B105290) reacts with a phenol in the presence of an acid catalyst. researchgate.net Computational chemistry can be used to investigate the reaction mechanism, mapping out the energy profile of the reaction, including transition states and intermediates.

The generally accepted mechanism for this electrophilic aromatic substitution proceeds as follows:

Formation of the Electrophile: In the presence of a strong acid (e.g., H₂SO₄), the hydroxyl group of 1-adamantanol is protonated, forming a good leaving group (water).

Carbocation Generation: The protonated alcohol loses a water molecule to form the highly stable 1-adamantyl carbocation. The stability of this tertiary carbocation is a key driving force for the reaction.

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the adamantyl carbocation. The hydroxyl group of the phenol is a strong activating group, directing the substitution to the ortho and para positions. In the case of 2-bromophenol, the incoming adamantyl group would be directed to the positions activated by the hydroxyl group and not sterically hindered by the existing bromine.

Deprotonation: A base (like HSO₄⁻ or another phenol molecule) removes a proton from the carbon where the adamantyl group attached, restoring the aromaticity of the ring and yielding the final product.

While specific DFT studies elucidating the transition states and activation energies for the adamantylation of 2-bromophenol are not prominent in the literature, theoretical investigations of other Friedel-Crafts reactions have successfully mapped these pathways, confirming the energies of intermediates and transition states.

Molecular Dynamics Simulations and Docking Studies of Related Compounds in Biological Systems (Focus on Structural Interactions)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) binds to a biological target, such as a protein or enzyme, and to study the stability of the resulting complex over time. researchgate.netquora.com Adamantane (B196018) derivatives are frequently studied in this context due to their use in medicinal chemistry. ijpcbs.com

Molecular Docking: Docking studies on various adamantane derivatives consistently highlight the importance of the adamantyl cage for binding. researchgate.net The adamantyl group is highly lipophilic (hydrophobic), meaning it preferentially interacts with nonpolar regions of a protein's active site. ijpcbs.com In docking simulations, the adamantyl moiety is often observed fitting into hydrophobic pockets, where it establishes strong van der Waals and hydrophobic interactions with nonpolar amino acid residues like tryptophan, phenylalanine, and alanine. researchgate.net For instance, in studies of adamantyl-based esters as cholinesterase inhibitors, the adamantyl ring was shown to bind within the catalytic active site through these hydrophobic interactions. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, assessing its stability and the persistence of interactions over time (e.g., up to 100 nanoseconds). researchgate.net Simulations of adamantane-based compounds have shown that the rigid adamantyl anchor helps to maintain a stable binding pose within the target's active site. quora.comresearchgate.net These simulations can track key metrics like the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. A stable complex will show minimal fluctuations in RMSD over the simulation period. These studies confirm that the hydrophobic interactions provided by the adamantyl group are crucial for the stability of the molecular complex. quora.com

Future Perspectives in the Research of 4 1 Adamantyl 2 Bromophenol

Exploration of Novel Sustainable Synthetic Methodologies and Process Intensification

Future research will likely prioritize the development of green and efficient synthetic routes to 4-(1-adamantyl)-2-bromophenol and its isomers, moving away from traditional methods that rely on harsh mineral acids and generate substantial waste. A significant area of development is the use of recyclable solid acid catalysts. For instance, a clean process has been successfully developed for the synthesis of the related isomer, 2-(1-adamantyl)-4-bromophenol (B123311), using a recyclable ion-exchange sulfonic acid resin. beilstein-journals.orgnih.gov This method, which involves the adamantylation of p-bromophenol with 1-adamantanol (B105290) in acetic acid, offers numerous advantages. beilstein-journals.orgnih.govgoogle.com

Key features of this sustainable approach include:

Recyclable Catalyst : The ion-exchange resin can be easily recovered by filtration and reused multiple times without a significant drop in activity. beilstein-journals.orgnih.gov

Waste Reduction : The process minimizes waste by avoiding aqueous quenching and neutralization steps typical of mineral acid-catalyzed reactions. beilstein-journals.orgnih.gov The primary byproduct, water, can be converted into the acetic acid solvent by adding acetic anhydride (B1165640), moving towards a zero-discharge process. beilstein-journals.orggoogle.com

High Yield and Purity : The method has been shown to produce the target product with high selectivity, achieving yields between 92-99% and purity exceeding 99%. google.com

Further research could focus on adapting this ion-exchange resin catalysis for the specific synthesis of this compound. Additionally, solvent-free and catalyst-free methods, which have been explored for related compounds, represent another promising avenue for sustainable synthesis. researchgate.net Process intensification could be achieved by exploring continuous flow reactors, which offer enhanced heat and mass transfer, potentially reducing reaction times and improving process control and safety.

Table 1: Comparison of Synthetic Methodologies for Adamantyl-bromophenols

| Feature | Traditional Method (e.g., H₂SO₄) | Sustainable Method (Ion-Exchange Resin) |

|---|---|---|

| Catalyst | Concentrated H₂SO₄ | Recyclable sulfonic acid resin |

| Byproducts | Large quantities of acidic wastewater and salts (e.g., Na₂SO₄) | Water (can be recycled) |

| Work-up | Aqueous quenching and neutralization | Simple filtration of catalyst |

| Catalyst Recyclability | No | Yes (at least 10 times) beilstein-journals.orgnih.gov |

| Environmental Impact | High | Low ("zero discharge" potential) google.com |

Development of New Chemical Transformations and Cascade Reactions

The functional groups of this compound—the hydroxyl group, the bromine atom, and the adamantyl moiety—provide multiple handles for a variety of chemical transformations. Future research is expected to leverage these sites for the development of novel reactions, particularly one-pot cascade sequences that build molecular complexity efficiently.

Cascade reactions, also known as domino or tandem reactions, are highly desirable as they are atom-economical and time-saving, aligning with the principles of green chemistry by reducing purification steps and solvent usage. researchgate.net The bromophenol structure is an ideal starting point for such sequences. For example, the bromine atom and hydroxyl group can be exploited in copper- or palladium-catalyzed cascade reactions. Such processes could involve an initial cross-coupling reaction at the bromine site, followed by an intramolecular cyclization involving the phenol (B47542) oxygen, to construct complex heterocyclic scaffolds like benzoxazinones. researchgate.net

Potential future transformations could include:

Palladium-catalyzed cascade reactions : Sequential coupling reactions, such as an initial Suzuki or Buchwald-Hartwig amination at the bromine position, followed by a C-H activation or cyclization step directed by the hydroxyl group.

Ullmann-type couplings : The reaction of the phenol with an aryl halide, followed by further functionalization, is a known route for creating diaryl ethers, which can be extended into cascade sequences. nih.gov

Multi-component reactions : The use of this compound as a key component in reactions involving three or more reactants to rapidly generate libraries of complex molecules with potential biological activity. nih.gov

The development of these transformations will expand the synthetic utility of the title compound beyond its current role as an intermediate, enabling access to novel nitrogen- and oxygen-containing heterocycles incorporating the rigid adamantane (B196018) framework.

Integration with Machine Learning and Artificial Intelligence for Retrosynthetic Analysis and Reaction Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by providing powerful tools for retrosynthesis and reaction outcome prediction. arxiv.orgchemai.io Future research on this compound will undoubtedly benefit from these computational advances.

Frameworks like RetroWISE are being developed to augment limited experimental data with in-silico generated reactions, improving the predictive accuracy of ML models, especially for rare transformations. arxiv.orgresearchgate.net The application of such tools will enable researchers to more effectively explore the chemical space around this compound.

Advancement in Materials Science Applications Using the Compound as a Building Block

The incorporation of the adamantane cage into polymers is a well-established strategy for enhancing their material properties. wikipedia.org The adamantane group's rigidity, bulkiness, and excellent thermal stability can significantly increase a polymer's glass transition temperature (Tg), thermal resistance, and solubility. usm.eduacs.org this compound is an attractive building block for creating high-performance polymers due to its bifunctional nature.

Future research in materials science could explore the use of this compound in several classes of polymers:

Poly(arylene ether)s : The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions with activated aryl halides to form poly(arylene ether)s. The bulky adamantyl side group would disrupt chain packing, improving solubility while the rigid backbone would ensure a high Tg and thermal stability.

Cross-linked Networks : The bromine atom can be converted into other reactive groups (e.g., acetylene) suitable for thermal or catalytic cross-linking, leading to the formation of three-dimensional polymer networks with exceptional thermal and mechanical stability. usm.edu

Functional Polymers for Smart Materials : The adamantyl group can act as a host for guest molecules like cyclodextrins. nih.gov Polymers containing this compound could be designed as stimuli-responsive materials, where the host-guest interaction is used to tune properties like the lower critical solution temperature (LCST) for applications in drug delivery or smart coatings. nih.gov

The introduction of the this compound monomer into existing polymer systems like acrylates, phenolics, and poly(ether ether ketones) is expected to yield materials with superior properties compared to their non-adamantane-containing counterparts. usm.eduacs.org

Table 2: Potential Impact of Incorporating this compound into Polymers

| Polymer Property | Expected Effect | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | The bulky and rigid adamantyl group restricts polymer chain motion. usm.edu |

| Thermal Stability | Increase | Adamantane is an exceptionally stable hydrocarbon cage. wikipedia.orgusm.edu |

| Solubility | Increase | The non-polar, bulky group can disrupt chain packing, improving dissolution in organic solvents. usm.edu |

| Mechanical Stiffness | Increase | The rigid adamantyl moiety enhances the stiffness of the polymer backbone. usm.edu |

Q & A

Q. What are the standard synthetic routes for preparing 4-(1-Adamantyl)-2-bromophenol, and how are reaction conditions optimized?

The compound is typically synthesized via Friedel-Crafts alkylation of 4-bromophenol with 1-adamantanol. A common method involves dissolving equimolar amounts of 4-bromophenol and 1-adamantanol in dichloromethane, followed by slow addition of concentrated sulfuric acid as a catalyst. The mixture is stirred at ambient temperature for 8 hours, neutralized with sodium bicarbonate, and purified via recrystallization (isooctane), yielding ~86% with a melting point of 140–141°C . Optimization may include solvent selection (e.g., dichloromethane vs. acetic acid) and catalyst recycling (e.g., ion-exchange resins to reduce waste) .

Q. How is the structure of this compound validated post-synthesis?

Structural confirmation relies on H and C NMR spectroscopy to identify key signals, such as the adamantyl group’s protons (δ ~1.6–2.1 ppm) and the aromatic bromine’s deshielding effects. Additional characterization via high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while melting point analysis (140–141°C) corroborates purity .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a precursor for synthesizing methoxy derivatives (e.g., 4-bromoanisole analogs via methylation with methyl iodide) and complex catalysts, such as adamantyl-substituted chromium(III) complexes for asymmetric Diels-Alder reactions .

Advanced Research Questions

Q. How do catalytic methods (e.g., H2_22SO4_44 vs. ion-exchange resins) impact the yield and sustainability of this compound synthesis?

Traditional sulfuric acid catalysis offers high yields (~86%) but generates acidic waste. In contrast, ion-exchange resins (e.g., sulfonic acid resin in acetic acid) enable cleaner synthesis with comparable yields, recyclability (>5 cycles), and reduced environmental impact. Discrepancies in purity (e.g., byproduct formation) between methods require GC-MS or HPLC analysis to resolve .

Q. What experimental strategies assess the antimicrobial mechanism of this compound derivatives?

Derivatives (e.g., KVM-97) disrupt bacterial membranes and uncouple oxidative phosphorylation. Key assays include:

- Polarographic oxygen consumption : Measure inhibition of endogenous respiration in Pseudomonas aeruginosa using substrates like glutamate or succinate, with ADP stimulation to evaluate respiratory control index (RCI) changes .

- Membrane integrity tests : Fluorescent probes (e.g., propidium iodide) quantify membrane disruption at sub-MIC concentrations .

Q. How can computational modeling guide the design of adamantyl-phenol derivatives for enhanced bioactivity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking evaluates binding affinity to targets like bacterial membrane proteins or HIV-1 reverse transcriptase. For example, α-carboxy nucleoside phosphonates derived from adamantyl-phenol frameworks show potential as nucleotide-competing inhibitors .

Q. What crystallographic techniques resolve structural ambiguities in adamantyl-phenol derivatives?

Single-crystal X-ray diffraction determines bond angles, dihedral angles (e.g., near-planar aromatic rings), and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For this compound analogs, this reveals conformational stability and packing motifs critical for solid-state reactivity .

Data Contradiction & Methodological Challenges

Q. How should researchers address discrepancies in catalytic efficiency reported for ion-exchange resins vs. acid catalysts?

Contradictory yields or purity data may arise from solvent polarity, resin pore size, or moisture sensitivity. Controlled experiments under inert atmospheres, paired with BET surface area analysis of resins, can isolate variables. Kinetic studies (e.g., Arrhenius plots) further compare activation energies between methods .

Q. Why might biological activity vary among structurally similar adamantyl-phenol derivatives?

Subtle changes (e.g., bromine vs. methoxy substituents) alter lipophilicity and hydrogen-bonding capacity. Use quantitative structure-activity relationship (QSAR) models to correlate logP values with antimicrobial IC data. In vitro assays under standardized conditions (pH, temperature) minimize variability .

Experimental Design Considerations

Q. What controls are essential when evaluating the uncoupling effects of this compound on oxidative phosphorylation?

Include:

- Negative controls : Untreated bacterial cells.

- Positive controls : Known uncouplers (e.g., 2,4-dinitrophenol).

- Substrate specificity tests : Compare succinate (Complex II-linked) vs. glutamate (Complex I-linked) oxidation rates to pinpoint inhibition sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。